molecular formula C14H16N4O B14487046 N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine CAS No. 65739-50-6

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine

Katalognummer: B14487046
CAS-Nummer: 65739-50-6
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: CCGNYELIYGZVTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a phenyl group, and a dimethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine typically involves multiple steps, starting with the preparation of the triazine ring. Common methods include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its triazine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

65739-50-6

Molekularformel

C14H16N4O

Molekulargewicht

256.30 g/mol

IUPAC-Name

N,N-dimethyl-1-(4-oxido-3-phenyl-1,2,4-triazin-4-ium-6-yl)prop-1-en-2-amine

InChI

InChI=1S/C14H16N4O/c1-11(17(2)3)9-13-10-18(19)14(16-15-13)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI-Schlüssel

CCGNYELIYGZVTC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=C[N+](=C(N=N1)C2=CC=CC=C2)[O-])N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.